Heptaoxatricosanedioic acid bis(N-hydroxysuccinimide) ester structure
Heptaoxatricosanedioic acid bis(N-hydroxysuccinimide) ester structure
An In-Depth Technical Guide to Heptaoxatricosanedioic Acid Bis(N-hydroxysuccinimide) Ester: A PEGylated Homobifunctional Crosslinker
Abstract
Heptaoxatricosanedioic acid bis(N-hydroxysuccinimide) ester is a homobifunctional, amine-reactive crosslinking reagent distinguished by its hydrophilic polyethylene glycol (PEG) spacer arm. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on its structure, mechanism of action, and practical application. As a member of the N-hydroxysuccinimide (NHS) ester class of reagents, it facilitates the formation of stable, covalent amide bonds with primary amines, making it an invaluable tool for bioconjugation.[1][2] The integrated PEG spacer enhances the water solubility of the reagent and the resulting conjugate, mitigates aggregation, and can reduce immunogenicity, offering significant advantages over traditional hydrocarbon-based crosslinkers.[3][4] This document details its chemical properties, reaction kinetics, detailed experimental protocols for protein conjugation, and troubleshooting strategies to empower scientists in the development of diagnostics, therapeutics, and other advanced biomaterials.
Introduction to Amine-Reactive Crosslinking
Covalent crosslinking technology is a cornerstone of modern life sciences, enabling the stable linkage of biomolecules for a vast array of applications, from elucidating protein structures to creating antibody-drug conjugates (ADCs).[5][6] Among the various chemical strategies, reagents targeting primary amines (–NH₂) are particularly prominent due to the abundance of these groups on the N-terminus of polypeptides and the side chains of lysine residues.[5][7]
N-hydroxysuccinimide (NHS) esters are the most widely used class of amine-reactive crosslinkers, prized for their ability to form highly stable amide bonds under mild, physiological pH conditions.[2][7][8] The architecture of a crosslinker is defined by its reactive groups and the intervening spacer arm. While the reactive ends dictate the target, the spacer arm's composition and length are critical for defining the spatial relationship between conjugated molecules and influencing the physicochemical properties of the final product. The incorporation of polyethylene glycol (PEG) as a spacer arm has become a key strategy to improve the aqueous solubility, reduce non-specific binding, and minimize the immunogenicity of bioconjugates.[3][4][9]
Molecular Profile of Heptaoxatricosanedioic Acid Bis(N-hydroxysuccinimide) Ester
Chemical Structure and Properties
Heptaoxatricosanedioic acid bis(N-hydroxysuccinimide) ester, also known as 3,6,9,12,15,18,21-Heptaoxatricosanedioic Acid 1,23-Bis(2,5-dioxo-1-pyrrolidinyl) Ester, is a homobifunctional crosslinker.[10] This means it has identical reactive groups at both ends of its spacer arm, enabling the linkage of two amine-containing molecules. The core of the molecule is a discrete-length PEG (dPEG®) chain, which imparts hydrophilicity.
Figure 1: Chemical Structure of Heptaoxatricosanedioic Acid Bis(N-hydroxysuccinimide) Ester.
| Property | Value | Source(s) |
| CAS Number | 211746-85-9 | [10][11][12] |
| Molecular Formula | C₂₄H₃₆N₂O₁₅ | [10][12][13] |
| Molecular Weight | 592.55 g/mol | [10][12][13] |
| Solubility | Soluble in organic solvents (DMSO, DMF); limited solubility in aqueous buffers. | [8] |
| Storage | Store at -20°C with desiccant; moisture-sensitive. | [14][15] |
The Advantage of the PEG Spacer Arm
The "Heptaoxatricosanedioic acid" core is a hydrophilic PEG spacer. Unlike traditional hydrocarbon spacers (e.g., the 8-atom linker in Disuccinimidyl suberate, DSS), the PEG chain offers several distinct advantages that are critical in biological applications:
-
Enhanced Hydrophilicity : PEG linkers are water-soluble, which helps to keep the crosslinker and the resulting bioconjugate soluble in aqueous buffers, preventing aggregation and precipitation that can occur with hydrophobic linkers.[3][4][9]
-
Reduced Immunogenicity : The PEG chain can create a hydration shell around the conjugate, masking it from the immune system and reducing the likelihood of an immunogenic response.[3][4]
-
Improved Pharmacokinetics : In therapeutic applications like ADCs, PEGylation is known to increase the hydrodynamic radius of molecules, which can reduce renal clearance and extend circulation half-life in vivo.[3][4]
-
Defined Length : This crosslinker is a monodisperse compound, meaning it has a precise, defined molecular weight and spacer length, unlike polydisperse PEG mixtures.[4][15] This ensures uniformity in the final conjugate, which is critical for reproducibility and regulatory approval in drug development.
Mechanism of Action and Reaction Kinetics
The NHS Ester Reaction Mechanism
The reaction between an NHS ester and a primary amine proceeds via a nucleophilic acyl substitution.[1][7] The process is initiated when an unprotonated primary amine (R-NH₂) acts as a nucleophile and attacks the electron-deficient carbonyl carbon of the NHS ester. This forms a transient, unstable tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable, covalent amide bond.[1][16]
Figure 2: Reaction mechanism of an NHS ester with a primary amine.
Critical Reaction Parameters
The efficiency of conjugation is a competition between the desired aminolysis reaction and the undesirable hydrolysis of the NHS ester by water.[16] Careful control of reaction conditions is paramount for success.
-
pH : This is the most critical factor.[16] The reaction requires the amine to be in its unprotonated, nucleophilic state (R-NH₂). At acidic pH (<7), amines are protonated (R-NH₃⁺) and non-reactive.[16] At alkaline pH (>9), while amines are fully deprotonated, the rate of NHS ester hydrolysis increases dramatically.[17] Therefore, the optimal pH range for NHS ester reactions is typically 7.2 to 8.5 .[8][17]
-
Hydrolysis : The stability of the NHS ester decreases as the pH increases. This competing reaction deactivates the crosslinker. Lowering the reaction temperature to 4°C can help slow the rate of hydrolysis, which is particularly useful for dilute protein solutions or when longer reaction times are needed.[16][17]
| pH | Temperature | Half-life of NHS Ester | Source(s) |
| 7.0 | 0°C | 4-5 hours | [8][16][17] |
| 7.0 | Room Temp | ~7 hours | [16] |
| 8.0 | 4°C | ~1 hour | [16] |
| 8.6 | 4°C | 10 minutes | [16][17] |
-
Buffers and Solvents : It is imperative to use buffers that are free of primary amines.[14][15]
-
Recommended Buffers : Phosphate-buffered saline (PBS), HEPES, Borate, Bicarbonate.[15][17]
-
Incompatible Buffers : Tris (TBS) and glycine, as they will compete with the target molecule for reaction with the NHS ester.[14][15][17]
-
Solvents : Non-sulfonated NHS esters like this one are often poorly soluble in water and must first be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[8][14]
Senior Scientist's Note: Always use anhydrous (dry) DMSO or DMF from a freshly opened container or one stored properly with desiccants. The NHS ester moiety is highly susceptible to hydrolysis, and even trace amounts of water in the stock solvent can lead to reagent deactivation and failed conjugations.[14][15]
-
-
Concentration : Higher concentrations of the protein and crosslinker favor the desired bimolecular conjugation reaction over the unimolecular hydrolysis reaction.[16][17]
Experimental Protocols and Applications
The following is a generalized, field-proven protocol for the homobifunctional crosslinking of two proteins (Protein A and Protein B). Optimization of molar ratios and incubation times is essential for each specific application.
General Protocol for Protein-Protein Crosslinking
Figure 3: Standard workflow for protein-protein conjugation using a bis-NHS ester crosslinker.
Materials:
-
Heptaoxatricosanedioic acid bis(N-hydroxysuccinimide) ester
-
Anhydrous DMSO or DMF[14]
-
Protein A and Protein B in an appropriate amine-free buffer (e.g., PBS, pH 7.4)[14]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)[15]
-
Purification system (e.g., desalting column or dialysis cassette)[18][19]
Methodology:
-
Reagent Preparation:
-
Equilibrate the vial of the crosslinker to room temperature before opening to prevent moisture condensation.[14][18]
-
Immediately before use, dissolve the crosslinker in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Do not store this solution, as the NHS ester will hydrolyze over time.[14]
-
Ensure your protein solutions (1-10 mg/mL) are in an amine-free buffer at a pH between 7.2 and 8.0. If necessary, perform a buffer exchange using a desalting column or dialysis.[14]
-
-
Conjugation Reaction:
-
Calculate the required volume of the crosslinker stock solution to achieve the desired molar excess over the protein. A starting point is often a 10- to 50-fold molar excess of the crosslinker to the protein.[20]
-
Add the calculated volume of the crosslinker stock solution to the protein mixture while gently vortexing. The final concentration of DMSO or DMF should ideally not exceed 10% of the total reaction volume to avoid protein denaturation.[8][20]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[14][20]
Senior Scientist's Note: The optimal molar ratio of crosslinker-to-protein is empirical and must be determined for each system. A high ratio can lead to excessive modification and polymerization, while a low ratio may result in low conjugation efficiency. Run a matrix of concentrations to find the ideal condition that maximizes the desired conjugate while minimizing aggregates.
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Analysis and Validation:
-
Confirm the formation of the crosslinked product using SDS-PAGE, where the conjugate will appear as a higher molecular weight band.
-
For more quantitative analysis, use SEC-HPLC to separate and quantify the monomeric proteins, the desired conjugate, and any high-molecular-weight aggregates.
-
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Field-Proven Solution(s) |
| Low or No Conjugation | 1. Hydrolyzed Crosslinker: Reagent was exposed to moisture or stock solution was stored.[14][21] 2. Incorrect Buffer: Buffer contains primary amines (Tris, glycine).[14][17] 3. Incorrect pH: pH is too low (<7.0), protonating the target amines.[16] | 1. Use fresh, anhydrous DMSO/DMF and equilibrate the reagent vial to room temperature before opening. Prepare the stock solution immediately before use.[14] 2. Perform buffer exchange into a recommended buffer like PBS or HEPES.[14] 3. Adjust the buffer pH to the optimal range of 7.2-8.5.[17] |
| Protein Precipitation/Aggregation | 1. Over-crosslinking: Molar excess of the crosslinker is too high, leading to uncontrolled polymerization.[22] 2. Solvent Denaturation: Final concentration of organic solvent (DMSO/DMF) is too high (>10%). | 1. Reduce the molar excess of the crosslinker. Perform a titration to find the optimal ratio.[20] 2. Prepare a more concentrated stock of the crosslinker to minimize the volume of organic solvent added to the reaction. |
| High Polydispersity in Final Product | 1. Non-optimal Stoichiometry: Molar ratios of reactants lead to a wide range of crosslinked species. 2. Reaction Time: Reaction allowed to proceed for too long, promoting side reactions and aggregation. | 1. Systematically vary the molar ratio of crosslinker to protein to find conditions that favor the formation of the desired species. 2. Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) and analyze the products at each time point to determine the optimal reaction duration. |
Conclusion
Heptaoxatricosanedioic acid bis(N-hydroxysuccinimide) ester stands out as a highly effective chemical tool for researchers engaged in bioconjugation. Its homobifunctional nature, combined with the distinct advantages of a discrete-length hydrophilic PEG spacer, provides a reliable method for creating stable, water-soluble conjugates with well-defined intramolecular or intermolecular crosslinks. By understanding the core reaction chemistry and carefully controlling key experimental parameters such as pH, buffer composition, and stoichiometry, scientists can leverage this reagent to advance projects in drug delivery, diagnostics, and fundamental protein research, achieving reproducible and high-quality results.
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